3-Cyanothiophene-2-sulfonamide
CAS No.: 107142-12-1
Cat. No.: VC20749905
Molecular Formula: C5H4N2O2S2
Molecular Weight: 188.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107142-12-1 |
---|---|
Molecular Formula | C5H4N2O2S2 |
Molecular Weight | 188.2 g/mol |
IUPAC Name | 3-cyanothiophene-2-sulfonamide |
Standard InChI | InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9) |
Standard InChI Key | RYEQHLWTMWWUIX-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1C#N)S(=O)(=O)N |
Canonical SMILES | C1=CSC(=C1C#N)S(=O)(=O)N |
3-Cyanothiophene-2-sulfonamide is a heterocyclic compound that combines a thiophene ring with a sulfonamide functional group and a cyano substituent. Its molecular formula is
, and it has a molecular weight of approximately 182.19 g/mol. This compound is notable for its unique electronic properties due to the presence of the thiophene moiety, which is widely utilized in bioorganic and medicinal chemistry, as well as in photovoltaic applications.
Table 1: Structural Features of 3-Cyanothiophene-2-sulfonamide
Feature | Description |
---|---|
Chemical Formula | C₇H₆N₂O₂S |
Molecular Weight | 182.19 g/mol |
Functional Groups | Cyano (-C≡N), Sulfonamide (-SO₂NH₂) |
Core Structure | Thiophene ring |
Synthesis Methods
The synthesis of 3-Cyanothiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
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Dissolving 10 grams of 3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide in 500 mL of trifluoroacetic acid.
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Heating under reflux conditions.
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Treating with ammonia to yield the desired sulfonamide.
Biological Activities
3-Cyanothiophene-2-sulfonamide exhibits various biological activities, primarily attributed to its sulfonamide group, which has shown significant pharmacological effects.
Antimicrobial Activity
The compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis. Studies indicate that it demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that certain derivatives of sulfonamides, including 3-Cyanothiophene-2-sulfonamide, possess cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds range from 8.39 to 21.15 μM, indicating promising anticancer potential.
Applications in Research and Industry
3-Cyanothiophene-2-sulfonamide has potential applications across various fields:
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Medicinal Chemistry: Investigated for its therapeutic potential in treating infections and cancer.
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Material Science: Utilized in the development of materials for photovoltaic applications due to its electronic properties.
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Organic Synthesis: Serves as a useful synthetic intermediate in the preparation of more complex molecules.
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